molecular formula C8H7N3O6 B14296241 5,6-Dimethoxy-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole CAS No. 116776-72-8

5,6-Dimethoxy-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole

Cat. No.: B14296241
CAS No.: 116776-72-8
M. Wt: 241.16 g/mol
InChI Key: DNBRBGYEYUYGHO-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole is a chemical compound known for its unique structure and properties It is a heterocyclic compound containing nitrogen and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethoxy-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole typically involves the nitration of a precursor compound followed by cyclization. One common method involves the nitration of 5,6-dimethoxy-2-nitroaniline, which is then subjected to cyclization under acidic conditions to form the desired benzoxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethoxy-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5,6-dimethoxy-4-amino-1-oxo-2,1lambda~5~,3-benzoxadiazole.

Scientific Research Applications

5,6-Dimethoxy-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6-Dimethoxy-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dimethoxy-2-nitroaniline: A precursor in the synthesis of 5,6-Dimethoxy-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole.

    4-Nitrobenzoxadiazole: A related compound with similar structural features.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties.

Properties

CAS No.

116776-72-8

Molecular Formula

C8H7N3O6

Molecular Weight

241.16 g/mol

IUPAC Name

5,6-dimethoxy-4-nitro-1-oxido-2,1,3-benzoxadiazol-1-ium

InChI

InChI=1S/C8H7N3O6/c1-15-5-3-4-6(9-17-11(4)14)7(10(12)13)8(5)16-2/h3H,1-2H3

InChI Key

DNBRBGYEYUYGHO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=[N+](ON=C2C(=C1OC)[N+](=O)[O-])[O-]

Origin of Product

United States

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